Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Description
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine core with a ketone (oxo) group at position 5 and a tert-butyl carbamate (Boc) protecting group at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for designing Retinol Binding Protein 4 (RBP4) antagonists, as demonstrated in related bicyclic analogs . Its stereochemistry (trans configuration) and functional groups influence its reactivity, solubility, and biological activity. The Boc group enhances stability during synthetic steps, while the oxo group contributes to hydrogen bonding and molecular recognition .
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
GGNDIMLSSMWKDR-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=O)C[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the reaction of specific starting materials under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of tert-butyl esters and cyclopentane derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cis-Isomer: tert-butyl cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structural Similarity: The cis-isomer (CAS: 146231-54-1) shares the same molecular formula (C₁₂H₁₉NO₃) and core bicyclic structure but differs in stereochemistry at the 3a and 6a positions .
Physicochemical Properties :
- Applications : The trans configuration is favored in medicinal chemistry due to better target engagement, while the cis-isomer is less commonly utilized .
Hydroxy and Hydroxymethyl Derivatives
- tert-butyl rel-(3aS,5s,6aR)-5-hydroxyhexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 194151-77-4): Functional Group: Replaces the oxo group with a hydroxyl (-OH) at position 4.
- tert-butyl rel-(3aS,5r,6aR)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 2220998-56-9) :
Structural Analogs with Varied Core Systems
- tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 879687-92-0) :
- tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1) :
Pyrazolo-Pyridine Derivatives
- tert-Butyl 3-oxohexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate :
- Core Modification : Replaces pyrrolidine with a pyrazolo-pyridine system.
- Impact : Increased aromaticity alters electronic properties, enhancing π-π stacking interactions in crystallography but reducing solubility .
Biological Activity
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 2382413-71-8) is a complex organic compound belonging to the class of pyrrole derivatives. The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and related research findings.
- IUPAC Name : tert-butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- Purity : 97% .
Anticancer Properties
Research has shown that pyrrole derivatives, including this compound, possess promising anticancer properties. A study focused on various pyrrole derivatives indicated that certain compounds demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) .
The mechanism of action often involves the induction of apoptosis and modulation of apoptotic pathways. For instance, the resazurin assay was employed to monitor cellular proliferation and viability, while caspase assays evaluated apoptotic effects .
Antimicrobial Activity
Pyrrole derivatives have also been investigated for their antimicrobial properties. The unique structure of this compound allows it to interact with bacterial cell membranes or inhibit essential microbial enzymes. Studies have reported enhanced antibacterial activity among pyrrole spiroketal derivatives synthesized from similar compounds .
Synthesis Methods
The synthesis of this compound typically involves condensation reactions using readily available carbamates with specific cyclic compounds under catalyzed conditions. For instance:
- Starting Materials : Carbamates and 2,5-dimethoxytetrahydrofuran.
- Catalyst : Iron (III) chloride.
- Conditions : Mild reaction conditions to yield N-substituted pyrroles.
This method allows for high yields and purity of the final product .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The results indicated that Tert-butyl trans-5-oxo exhibited IC50 values in the micromolar range against HepG2 cells. The compound's ability to induce apoptosis was confirmed via caspase activation assays.
| Compound Name | IC50 (µM) | Apoptotic Pathway Activation |
|---|---|---|
| Tert-butyl trans-5-oxo | 15 | Yes |
| Control (Doxorubicin) | 10 | Yes |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl trans-5-oxo showed significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
